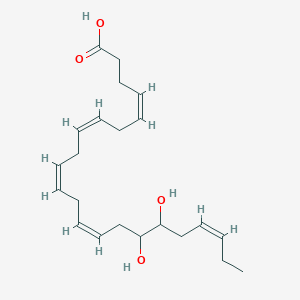

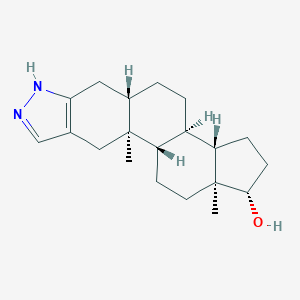

16,17-DiHDPE

概要

説明

(±)16(17)-DiHDPA is a polyunsaturated fatty acid with multiple double bonds and hydroxyl groups. This compound is of significant interest due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

科学的研究の応用

(±)16(17)-DiHDPA has a wide range of applications in scientific research:

- Medicine

Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: Investigated for its role in cellular signaling and metabolism.

作用機序

Target of Action

16,17-DiHDPE, also known as (+/-)-16,17-dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid, primarily targets the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of fatty acids, particularly polyunsaturated fatty acids (PUFAs), and is involved in various biological functions .

Mode of Action

This compound is produced from the action of the cytochrome P450 epoxygenase on docosahexaenoic acid (DHA) . The compound interacts with its target, the sEH enzyme, which hydrolyzes the epoxy fatty acid metabolites of linoleic acid (EpOMEs) to dihydroxyoctadecenoic acids (DiHOMEs) . This interaction results in changes in the concentrations of these metabolites .

Biochemical Pathways

The production of this compound involves the cytochrome P450 (CYP450) pathway . In this pathway, the CYP450-formed epoxy fatty acid metabolites of linoleic acid (EpOMEs) are hydrolyzed by the sEH enzyme to form DiHOMEs . These DiHOMEs are considered cardioprotective at low concentrations but have been implicated as vascular permeability and cytotoxic agents at higher levels .

Pharmacokinetics

It is known that the compound is a metabolite of dha, which is an essential fatty acid and the most abundant ω-3 fatty acid in neural tissues .

Result of Action

This compound has been shown to inhibit VEGF-induced angiogenesis and reduce cancer cell metastasis in mice . It also plays a role in driving pathologic inflammation while impairing key innate immune cell function in burn injury . Specifically, it facilitates the maturation and activation of stimulated neutrophils, while impeding monocyte and macrophage functionality and cytokine generation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the fatty acid composition in the Western diet, which has shifted from saturated to polyunsaturated fatty acids (PUFAs), specifically omega-6 linoleic acid (LA, 18:2), can affect the production and action of this compound . Additionally, the administration of certain compounds, such as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a sEH inhibitor, can influence the concentrations of this compound .

生化学分析

Biochemical Properties

16,17-Dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid interacts with various enzymes, proteins, and other biomolecules. It is a product of the cytochrome P450 (CYP450)–formed epoxy fatty acid metabolites of DHA, which are hydrolyzed by the soluble epoxide hydrolase enzyme (sEH) to dihydroxydocosapentaenoic acids . This compound has been associated with various biological functions, including cardioprotection at low concentrations .

Cellular Effects

The effects of 16,17-Dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid on various types of cells and cellular processes are significant. It has been found to facilitate the maturation and activation of stimulated neutrophils, while impeding monocyte and macrophage functionality and cytokine generation . This compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 16,17-Dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

16,17-Dihydroxy-4Z,7Z,10Z,13Z,19Z-docosapentaenoic acid is involved in the metabolic pathways of DHA. It interacts with enzymes such as cytochrome P450 and soluble epoxide hydrolase, and may affect metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (±)16(17)-DiHDPA typically involves multiple steps, including the introduction of double bonds and hydroxyl groups at specific positions. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the carbon-carbon double bonds, followed by selective hydroxylation to introduce the hydroxyl groups. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

化学反応の分析

Types of Reactions

(±)16(17)-DiHDPA can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The double bonds can be reduced to form saturated fatty acids.

Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of double bonds.

Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or ammonia (NH3) for amination are commonly used.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated fatty acids.

Substitution: Formation of halogenated or aminated derivatives.

特性

IUPAC Name |

(4Z,7Z,10Z,13Z,19Z)-16,17-dihydroxydocosa-4,7,10,13,19-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O4/c1-2-3-14-17-20(23)21(24)18-15-12-10-8-6-4-5-7-9-11-13-16-19-22(25)26/h3,5-8,11-15,20-21,23-24H,2,4,9-10,16-19H2,1H3,(H,25,26)/b7-5-,8-6-,13-11-,14-3-,15-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQCSWUATWXVGK-ZYADFMMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(CC=CCC=CCC=CCC=CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\CC(C(C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The study found that celecoxib, while aiming to inhibit COX2 and reduce pro-inflammatory prostaglandin E2 (PGE2), led to an increase in certain oxylipins, including 16,17-DiHDPE []. This is significant because it suggests that inhibiting one pathway of arachidonic acid metabolism might lead to a compensatory increase in other pathways, potentially leading to unintended consequences. While the exact effects of elevated this compound are not fully understood, the study highlights the complex interplay within the arachidonic acid metabolic network and raises questions about the long-term effects of selectively targeting specific pathways. Further research is needed to elucidate the specific roles of this compound and other oxylipins affected by celecoxib to fully assess the implications of these findings for colorectal cancer chemoprevention strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol](/img/structure/B160996.png)

![[(3S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B161007.png)

![(8'R,9'S,10'R,13'S,14'S)-10',13'-dimethylspiro[1,3-dioxolane-2,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-3'-one](/img/structure/B161009.png)